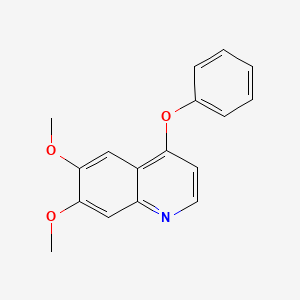

6,7-Dimethoxy-4-phenoxy-quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H15NO3 |

|---|---|

Molecular Weight |

281.30 g/mol |

IUPAC Name |

6,7-dimethoxy-4-phenoxyquinoline |

InChI |

InChI=1S/C17H15NO3/c1-19-16-10-13-14(11-17(16)20-2)18-9-8-15(13)21-12-6-4-3-5-7-12/h3-11H,1-2H3 |

InChI Key |

ZQNTXGWAYYJCOZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6,7-Dimethoxy-4-phenoxy-quinoline: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 6,7-dimethoxy-4-phenoxy-quinoline and its closely related derivatives. This quinoline scaffold has emerged as a significant pharmacophore in the development of novel therapeutic agents, particularly in the field of oncology. This document summarizes key findings, presents data in a structured format, and provides detailed experimental methodologies to support further research and development.

Chemical Structure and Properties

The core structure of this compound consists of a quinoline ring system substituted with two methoxy groups at positions 6 and 7, and a phenoxy group at position 4.

Chemical Structure:

Figure 1: General chemical structure of a 4-phenoxy-quinoline derivative. The parent compound features an unsubstituted phenoxy group.

Physicochemical Properties:

Quantitative data for this compound and its nitro-substituted analog are summarized in the table below. These properties are crucial for assessing its drug-likeness and potential for further development.

| Property | 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline[1][2][] | 6,7-dimethoxy-4-(4-methoxyphenoxy)quinoline[4] |

| Molecular Formula | C17H14N2O5 | C18H17NO4 |

| Molecular Weight | 326.30 g/mol | 311.33 g/mol |

| IUPAC Name | 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline | 6,7-dimethoxy-4-(4-methoxyphenoxy)quinoline |

| CAS Number | 190728-24-6 | Not available |

| XLogP3 | 3.5 | Not available |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 6 | 5 |

| Rotatable Bond Count | 4 | 4 |

| Topological Polar Surface Area | 86.4 Ų | 49.8 Ų |

| Heavy Atom Count | 24 | 23 |

Synthesis

The general synthesis of 4-phenoxy-quinoline derivatives involves the nucleophilic substitution of a halogen at the 4-position of the quinoline ring with a corresponding phenol. A common precursor for this synthesis is 4-chloro-6,7-dimethoxyquinoline.

Experimental Protocol: General Synthesis of this compound derivatives [5]

-

Reaction Setup: To a solution of 4-chloro-6,7-dimethoxyquinoline (1 equivalent) in dimethylformamide (DMF), add the desired phenol (1.2 equivalents) and potassium carbonate (K2CO3, 2.5 equivalents).

-

Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere at 115 °C for 12 hours.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.

A generalized workflow for the synthesis of 4-phenoxy-quinoline derivatives.

Biological Activity and Therapeutic Potential

The this compound scaffold is a key component of various biologically active molecules, primarily investigated for their anticancer properties.[6][7] The mechanism of action often involves the inhibition of critical cellular processes such as cell signaling, DNA replication, and cell division.[6]

c-Met Kinase Inhibition

The HGF/c-Met signaling pathway is frequently dysregulated in cancer, promoting tumor growth, invasion, and metastasis.[8] Several 6,7-dimethoxy-4-anilinoquinoline derivatives, which are structurally very similar to the phenoxy analogs, have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase.[8]

One notable derivative, compound 12n (6,7-dimethoxy-N-(2-(p-tolyl)-1H-benzo[d]imidazol-6-yl)quinolin-4-amine), demonstrated an IC50 value of 0.030 ± 0.008 µM against c-Met kinase.[8] This highlights the potential of the 6,7-dimethoxyquinoline core in targeting this important oncogenic pathway. Molecular docking studies have suggested that these compounds bind to the ATP-binding site of the c-Met kinase.[8]

Inhibition of the c-Met signaling cascade by 6,7-dimethoxyquinoline derivatives.

Topoisomerase I Inhibition

Topoisomerase I (TOP1) is another crucial target in cancer therapy. This enzyme relaxes DNA supercoiling during replication and transcription. Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of TOP1 inhibitors.[6] These compounds are thought to stabilize the TOP1-DNA cleavage complex, leading to DNA damage and cell death.[6]

For instance, compound 14m from a study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines showed potent anticancer activity against a panel of 60 cancer cell lines, with a full panel GI50 MG-MID of 1.26 μM.[6]

Tubulin Polymerization Inhibition

Microtubules are dynamic structures essential for cell division, and their disruption is a validated anticancer strategy.[9] Some quinoline derivatives are known to interfere with tubulin polymerization.[6][9] The crystal structure of a related compound, 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, has been studied as a potential scaffold for tubulin polymerization inhibitors that bind to the colchicine binding site.[10]

Aurora Kinase B Relocation Blockade

More recently, 4-phenoxy-quinoline derivatives have been investigated for their ability to disrupt the localization of Aurora kinase B (AURKB), a key regulator of mitosis, without inhibiting its catalytic activity.[5][11] This novel mechanism leads to failed cytokinesis, polyploidy, and ultimately, cancer cell death.[5] A lead compound from this class demonstrated desirable pharmacokinetic properties and in vivo efficacy in a mouse xenograft model.[11]

In Vitro Biological Evaluation Protocols

In Vitro c-Met Kinase Assay[8]

-

Assay Principle: A caliper motility shift assay is used to measure the inhibitory activity of the compounds against c-Met kinase. This assay quantifies the conversion of a peptide substrate to its phosphorylated form.

-

Procedure:

-

The kinase reaction is performed in a buffer containing the c-Met enzyme, the peptide substrate, ATP, and the test compound at various concentrations.

-

The reaction is incubated at room temperature for a specified time (e.g., 1 hour).

-

The reaction is stopped, and the substrate and product are separated by electrophoresis.

-

The amount of phosphorylated product is quantified, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

-

In Vitro Antiproliferation Assay (MTT Assay)[8]

-

Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, MKN-45 gastric cancer) are cultured in appropriate media supplemented with fetal bovine serum.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with the test compounds at various concentrations for a specified period (e.g., 72 hours).

-

After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The GI50 value (the concentration required to inhibit cell growth by 50%) is determined from the dose-response curves.

-

A typical workflow for assessing the antiproliferative activity of compounds.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds for the development of novel therapeutics, particularly in oncology. The core structure has been successfully utilized to design potent inhibitors of key cancer-related targets, including c-Met kinase, topoisomerase I, and tubulin. Furthermore, the discovery of 4-phenoxy-quinolines as non-catalytic disruptors of Aurora kinase B localization opens up new avenues for therapeutic intervention. The synthetic accessibility and the possibility for diverse functionalization make this scaffold an attractive starting point for further medicinal chemistry efforts. The experimental protocols detailed herein provide a foundation for the continued investigation and optimization of this important class of molecules.

References

- 1. 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline | C17H14N2O5 | CID 22132806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline, 6,7-dimethoxy-4-(4-nitrophenoxy)- synthesis - chemicalbook [chemicalbook.com]

- 4. 6,7-Dimethoxy-4-(4-methoxyphenoxy)quinoline | C18H17NO4 | CID 22132780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Integrating a phenotypic screening with a structural simplification strategy to identify 4-phenoxy-quinoline derivatives to potently disrupt the mitotic localization of Aurora kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 6,7-Dimethoxy-4-phenoxy-quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological relevance of 6,7-Dimethoxy-4-phenoxy-quinoline. This molecule belongs to the quinoline class of heterocyclic aromatic compounds, a scaffold of significant interest in medicinal chemistry due to the wide-ranging biological activities exhibited by its derivatives.

Physicochemical Properties

Quantitative data for this compound and its key synthetic precursor, 6,7-Dimethoxy-4-hydroxyquinoline, are summarized below. Data for the target compound are largely based on computational predictions and data from closely related analogs, as specific experimental values are not widely published.

| Property | This compound | 6,7-Dimethoxy-4-hydroxyquinoline | Source |

| Molecular Formula | C₁₇H₁₅NO₃ | C₁₁H₁₁NO₃ | - |

| Molecular Weight | 281.31 g/mol | 205.21 g/mol | [1][2] |

| IUPAC Name | 6,7-dimethoxy-4-phenoxyquinoline | 6,7-dimethoxy-1H-quinolin-4-one | [2] |

| Appearance | Not specified (Predicted: Solid) | Light orange to yellow crystalline powder | [1][3] |

| Melting Point | Not specified | 229 - 233 °C | [1] |

| Boiling Point | Not specified | 370.9±37.0 °C (Predicted) | [3][4] |

| pKa (Predicted) | Not specified | 4.26 ± 0.40 | [3][4] |

| XLogP3 (Predicted) | 3.8 (Analog-based) | 1.5 | [2][5] |

| Solubility | pH-dependent (Predicted)[6] | DMSO (Slightly), Methanol (Slightly) | [4] |

| Storage | Not specified | Inert atmosphere, Room Temperature | [1][3] |

Note: XLogP3 is a computed measure of lipophilicity. Data for the phenoxy derivative are inferred from analogs like 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline.[5]

Experimental Protocols

The synthesis and biological evaluation of this compound involve standardized laboratory procedures.

The synthesis is typically achieved via a nucleophilic aromatic substitution reaction. The common pathway involves the preparation of a chlorinated quinoline intermediate followed by its reaction with phenol.

Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline (Intermediate) The precursor, 4-chloro-6,7-dimethoxyquinoline, is synthesized from 6,7-dimethoxy-4-hydroxyquinoline (also known as 6,7-dimethoxyquinolin-4-one).

-

Materials : 6,7-dimethoxy-4-hydroxyquinoline, phosphorus oxychloride (POCl₃), and a solvent such as diethylene glycol dimethyl ether or N,N-dimethylformamide (DMF).[7]

-

Procedure :

-

Suspend 6,7-dimethoxy-4-hydroxyquinoline in phosphorus oxychloride.[7] In some protocols, a high-boiling point ether is used as a solvent.

-

Heat the mixture to reflux (typically 90-120°C) for several hours (e.g., 4-12 hours).[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and carefully quench it by pouring it into a mixture of ice and a weak base (e.g., 10% potassium carbonate solution).[7]

-

Stir the resulting mixture for 2 hours to allow the solid product to precipitate.[7]

-

Collect the crude 4-chloro-6,7-dimethoxyquinoline by filtration, wash with water, and dry.

-

Purify the product by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.[7]

-

Step 2: Synthesis of this compound This step involves the substitution of the chlorine atom with a phenoxy group.

-

Materials : 4-Chloro-6,7-dimethoxyquinoline, phenol, a base (e.g., potassium carbonate, K₂CO₃), and a polar aprotic solvent (e.g., DMF).[8]

-

Procedure :

-

Dissolve 4-Chloro-6,7-dimethoxyquinoline, phenol, and potassium carbonate in DMF in a reaction flask under an inert atmosphere (e.g., Nitrogen).[8]

-

Heat the reaction mixture to 115°C and stir for approximately 12 hours.[8]

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the final product using column chromatography on silica gel to yield pure this compound.[9]

-

A. Antiproliferative Activity (MTT Assay) The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

-

Principle : Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product.[10] The intensity of the purple color is directly proportional to the number of viable cells.

-

Protocol :

-

Cell Seeding : Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and incubate overnight to allow for attachment.[10][11]

-

Compound Treatment : Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).[12]

-

MTT Addition : Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C in a CO₂ incubator.[10]

-

Solubilization : Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement : Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[10] The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be calculated.

-

B. In Vitro Kinase Inhibition Assay This assay determines the ability of the compound to inhibit the activity of a specific protein kinase, such as c-Met.

-

Principle : The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a reduction in substrate phosphorylation. This can be measured using various methods, including radioactive assays ([³²P]-ATP) or non-radioactive mobility shift assays.[9][13]

-

General Protocol (Radiometric) :

-

Reaction Setup : Prepare a reaction mixture in a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT) containing the purified kinase (e.g., c-Met), the substrate protein, and varying concentrations of the inhibitor (this compound).[13][14]

-

Initiation : Start the reaction by adding ATP, which includes a small amount of radiolabeled [γ-³²P]ATP.[13] Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).[15]

-

Termination : Stop the reaction by adding SDS-PAGE sample buffer.[13]

-

Analysis : Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography.[15]

-

Quantification : Quantify the radioactivity incorporated into the substrate band using a phosphorimager to determine the extent of inhibition and calculate the IC₅₀ value.[13]

-

Visualizations: Workflows and Signaling Pathways

The following diagram outlines the general workflow for the synthesis, purification, and characterization of this compound.

Caption: General workflow for synthesis and evaluation of the target compound.

Quinoline derivatives are frequently investigated as inhibitors of receptor tyrosine kinases (RTKs). Aberrant activation of the c-Met receptor by its ligand, hepatocyte growth factor (HGF), is implicated in the progression of numerous cancers.[16][17] This activation triggers downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, migration, and invasion.[9][17] this compound, as a potential kinase inhibitor, is hypothesized to block the ATP-binding site of c-Met, thereby inhibiting its function.

The diagram below illustrates the c-Met signaling pathway and the proposed point of inhibition.

Caption: Inhibition of the c-Met signaling pathway by a quinoline derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-6,7-dimethoxyqunioline - Protheragen [protheragen.ai]

- 4. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]

- 5. 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline | C17H14N2O5 | CID 22132806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 8. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. In vitro kinase activity assay [bio-protocol.org]

- 14. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro protein kinase assay [bio-protocol.org]

- 16. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. c-MET [stage.abbviescience.com]

The Core Mechanism of 6,7-Dimethoxy-4-phenoxy-quinoline in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dimethoxy-4-phenoxy-quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous potent anti-cancer agents. This technical guide synthesizes the current understanding of its mechanism of action in cancer cells. Derivatives of this core structure have been shown to exert their anti-neoplastic effects through multiple pathways, including the inhibition of critical receptor tyrosine kinases such as c-Met and EGFR, interference with DNA replication and repair via topoisomerase I inhibition, and disruption of microtubule dynamics. Furthermore, this scaffold has been implicated in the modulation of key signaling cascades like the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis. This document provides a comprehensive overview of the signaling pathways, quantitative data on anti-cancer activity, and detailed experimental protocols to facilitate further research and drug development efforts centered on this promising chemical scaffold.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anti-malarial, anti-bacterial, and anti-cancer effects.[1] The this compound core, in particular, has emerged as a key pharmacophore in the design of targeted cancer therapies.[2] Its structural features allow for interaction with the ATP-binding pockets of various kinases, making it a versatile platform for the development of potent enzyme inhibitors.[3] This guide will delve into the primary mechanisms through which this scaffold and its derivatives impact cancer cell proliferation and survival.

Primary Mechanisms of Action

The anti-cancer activity of this compound derivatives is multifaceted, primarily targeting key proteins and pathways that are often dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs)

The HGF/c-Met signaling pathway is a crucial driver of tumorigenesis and metastasis.[3][4] Several 6,7-dimethoxy-4-anilinoquinoline derivatives, which share the core 6,7-dimethoxy-quinoline structure, have been identified as potent inhibitors of the c-Met tyrosine kinase.[3][4] These compounds typically bind to the ATP-binding site of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[3][4]

The 6,7-dimethoxy substitution on the quinoline core has been shown to be favorable for EGFR inhibition.[5] This is attributed to the ability of these bulky groups to cause a slight deviation of the quinoline core within the EGFR active site, leading to shorter hydrogen bonds with key residues like Met769.[5] The 4-anilinoquinoline scaffold, a close analog, is a known EGFR inhibitor, and the 6,7-dimethoxy substitution enhances this activity.[6][7]

Interference with DNA Topology

Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of topoisomerase I (TOP1) inhibitors.[8] TOP1 is a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[8] These compounds stabilize the TOP1-DNA cleavage complex, leading to DNA strand breaks and ultimately triggering apoptosis.[1][8]

Disruption of Microtubule Dynamics

Some 5,6,7-trimethoxy quinoline derivatives, which are structurally related to the 6,7-dimethoxy scaffold, have been shown to inhibit tubulin polymerization.[9] By binding to the colchicine binding site of tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]

Modulation of Intracellular Signaling Pathways

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[10][11] Quinoline-based compounds have been developed as potent mTOR inhibitors, with some acting as dual mTORC1/mTORC2 inhibitors.[10] This inhibition disrupts the entire PI3K/Akt/mTOR signaling cascade, leading to apoptosis.[10]

Quantitative Data

The following tables summarize the in vitro anti-cancer activity of various this compound derivatives.

Table 1: c-Met Kinase Inhibitory Activity and Anti-proliferative Activity of 6,7-dimethoxy-4-anilinoquinoline Derivatives

| Compound | c-Met IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | MKN-45 IC50 (µM) |

| 12n | 0.030 ± 0.008 | - | - | - |

| Cabozantinib (Control) | - | - | - | - |

Data extracted from a study on 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole moiety.[4]

Table 2: Anti-proliferative Activity of 6,7-disubstituted-4-phenoxyquinoline Derivatives

| Compound | H460 IC50 (µM) | MKN-45 IC50 (µM) | HT-29 IC50 (µM) | MDA-MB-231 IC50 (µM) | c-Met IC50 (nM) |

| 33 | 0.055 | 0.071 | 0.13 | 0.43 | 1.63 |

| Foretinib (Control) | - | - | - | - | - |

Data from a study on derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties.[12]

Table 3: Cytotoxic Activity of 5,6,7-trimethoxy quinoline Derivatives

| Compound | A2780 IC50 (µM) | A2780/RCIS IC50 (µM) | MCF-7 IC50 (µM) | MCF-7/MX IC50 (µM) |

| 7e | 5.02 - 35.75 | - | - | - |

| 7f | 5.02 - 35.75 | - | - | - |

| 7g | 5.02 - 35.75 | - | - | - |

| Combretastatin A-4 (Control) | - | - | - | - |

Data from a study on 5,6,7-trimethoxy quinolines as tubulin polymerization inhibitors.[9]

Signaling Pathway Diagrams

Caption: Inhibition of the HGF/c-Met signaling pathway by this compound.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

MTT Cell Proliferation Assay

This protocol is used to assess the effect of this compound derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[13]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)[13]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[14]

-

Treat the cells with various concentrations of the this compound derivative and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell proliferation assay.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.[15][16][17]

Materials:

-

Cancer cell lines

-

6-well plates

-

Complete cell culture medium

-

This compound derivative stock solution

-

PBS (Phosphate-Buffered Saline)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the compound of interest at various concentrations for a specific duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.[16]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16]

Caption: Workflow for cell cycle analysis by flow cytometry.

In Vitro Kinase Assay

This protocol is used to directly measure the inhibitory activity of this compound derivatives against specific kinases like c-Met.[4]

Materials:

-

Recombinant active kinase (e.g., c-Met)

-

Kinase substrate (e.g., a generic peptide substrate)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer

-

This compound derivative stock solution

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor compound.

-

In a multi-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and potent platform for the development of novel anti-cancer agents. Its ability to target multiple key oncogenic pathways, including c-Met, EGFR, and PI3K/Akt/mTOR, as well as fundamental cellular processes like DNA replication and cell division, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and optimize derivatives of this promising scaffold. Future research should focus on elucidating the precise molecular interactions of these compounds with their targets, improving their pharmacokinetic properties, and evaluating their efficacy in in vivo models to translate the promising in vitro findings into clinically effective cancer therapies.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. researchgate.net [researchgate.net]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the structure-activity relationships (SAR) of 6,7-dimethoxy-4-phenoxy-quinoline analogs reveals critical insights for the development of targeted therapeutics, particularly in oncology. This guide provides a comprehensive overview of the SAR data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to support researchers and drug development professionals in this promising area of medicinal chemistry.

The this compound scaffold has emerged as a privileged structure in the design of kinase inhibitors and other targeted agents. The dimethoxy substitution at the 6 and 7 positions of the quinoline ring often enhances binding affinity and selectivity for various biological targets. The 4-phenoxy linkage provides a versatile point for modification, allowing for the exploration of a wide range of substituents to optimize potency, selectivity, and pharmacokinetic properties. This guide delves into the nuances of how structural modifications to this core impact biological activity, with a focus on anticancer applications.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the phenoxy ring and modifications to the quinoline core. The following tables summarize the quantitative SAR data from various studies, primarily focusing on their inhibitory activity against key oncogenic kinases such as c-Met, Aurora Kinase B, and Cyclin G-Associated Kinase (GAK).

Table 1: SAR of 6,7-Dimethoxy-4-anilinoquinoline Analogs as c-Met Inhibitors

| Compound ID | R Group on Anilino Moiety | c-Met IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | MKN-45 IC50 (µM) |

| 12a | H | >10 | >10 | >10 | >10 |

| 12b | 2-F | 1.25 ± 0.15 | 5.32 ± 0.41 | 6.18 ± 0.52 | 3.27 ± 0.28 |

| 12c | 3-F | 0.58 ± 0.07 | 2.15 ± 0.19 | 3.09 ± 0.25 | 1.54 ± 0.13 |

| 12d | 4-F | 0.12 ± 0.02 | 1.08 ± 0.11 | 1.56 ± 0.14 | 0.89 ± 0.09 |

| 12n | 3-Cl, 4-F | 0.030 ± 0.008 | 0.52 ± 0.06 | 0.78 ± 0.09 | 0.31 ± 0.04 |

| Cabozantinib | (Positive Control) | 0.005 ± 0.001 | 0.15 ± 0.02 | 0.21 ± 0.03 | 0.08 ± 0.01 |

Data synthesized from studies on 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole moiety. The anilino group serves as a surrogate for the phenoxy group, providing relevant SAR insights.[1]

Table 2: SAR of 4-Anilinoquinoline Analogs as GAK Inhibitors

| Compound ID | Quinoline 6-substituent | Quinoline 7-substituent | Anilino Moiety | GAK Ki (nM) |

| 41 | H | H | 3,4,5-trimethoxy | >1000 |

| 48 | OMe | H | 3,4,5-trimethoxy | 150 |

| 49 | OMe | OMe | 3,4,5-trimethoxy | 0.53 |

| 50 | H | OMe | 3,4,5-trimethoxy | 1.2 |

This table highlights the critical contribution of the 6,7-dimethoxy substitution to the inhibitory potency against GAK.[2]

Table 3: SAR of 4-Phenoxy-quinoline Analogs as Aurora Kinase B Relocation Blockers

| Compound ID | R Group on Distal Ring | MEC (nM) in RPE-MYCH2B-GFP cells |

| LG182 | H | 100-300 |

| LXY18 | Br | <10 |

| Analog | F | 30-100 |

| Analog | Cl | 10-30 |

| Analog | I | 10-30 |

MEC (Minimum Effective Concentration) refers to the concentration that induces phenotypes reminiscent of Aurora Kinase B inhibition. This data underscores the impact of halogen substitution on potency.[3]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and advancement of drug discovery programs. Below are protocols for key assays cited in the evaluation of this compound analogs.

In Vitro c-Met Kinase Assay

This assay is designed to measure the ability of test compounds to inhibit the enzymatic activity of the c-Met kinase.

Materials:

-

Recombinant human c-Met kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

-

Add 2 µL of a solution containing the c-Met enzyme and the Poly(Glu, Tyr) substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, MKN-45)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (typically in a final volume of 100-200 µL per well). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 values.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of lead compounds in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cells

-

Matrigel (optional)

-

Test compound formulated for in vivo administration (e.g., in a solution of 0.5% carboxymethylcellulose)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to their respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group.

Signaling Pathway and Workflow Visualizations

Understanding the molecular context in which these compounds act is essential. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Caption: HGF/c-Met Signaling Pathway and Point of Inhibition.

Caption: Role of Aurora Kinase B in Mitosis.

Caption: Typical Drug Discovery Workflow for Kinase Inhibitors.

This technical guide provides a foundational understanding of the SAR of this compound analogs. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for the rational design and development of novel therapeutics based on this versatile chemical scaffold. Further exploration and optimization of these analogs hold significant promise for addressing unmet medical needs, particularly in the treatment of cancer.

References

In Silico Modeling of 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives: A Technical Guide for Drug Discovery

Abstract: Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, particularly as kinase inhibitors in oncology. The 6,7-dimethoxy-4-phenoxy-quinoline core is a key pharmacophore found in numerous potent inhibitors targeting critical signaling pathways involved in tumorigenesis. This technical guide provides an in-depth overview of the core in silico modeling techniques—Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction—as applied to this specific class of compounds. Detailed experimental protocols, structured data summaries, and workflow visualizations are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how computational methods can accelerate the design and optimization of novel this compound derivatives as therapeutic agents.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a cornerstone in the development of targeted cancer therapies.[1] Its unique structure allows for diverse substitutions, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. Many clinically approved kinase inhibitors, such as bosutinib and cabozantinib, feature a quinoline core.[2][3]

Derivatives of this compound have shown significant promise as inhibitors of receptor tyrosine kinases (RTKs), most notably c-Met (hepatocyte growth factor receptor).[3][4] Dysregulation of the c-Met signaling pathway is a known driver in numerous human cancers, promoting tumor growth, invasion, and metastasis.[5][6] Consequently, c-Met has become a major target for drug development.[7][8] In silico modeling provides a rational, cost-effective, and rapid approach to identify and optimize potent and selective inhibitors based on this scaffold.

Core In Silico Modeling Techniques & Protocols

A systematic computational workflow is essential for modern drug discovery. Key methodologies applied to quinoline derivatives include QSAR for predicting activity, molecular docking for understanding binding interactions, and ADMET profiling to assess drug-likeness.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity.[9] For quinoline derivatives, this helps in predicting the inhibitory potency (e.g., pIC50) of novel, unsynthesized analogs, thereby guiding structural modifications to enhance efficacy.[4][10]

Experimental Protocol: QSAR Model Development

-

Data Set Preparation: A series of 4-(2-fluorophenoxy) quinoline derivatives with known c-MET kinase inhibition (IC50) values was selected. The IC50 values were converted to the negative logarithmic scale (pIC50) to serve as the dependent variable.[4]

-

Molecular Structure Optimization: The 2D structures of the compounds were drawn and then optimized to their lowest energy 3D conformation using computational chemistry software (e.g., Spartan) with an appropriate level of theory.[4]

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, physicochemical) were calculated for each optimized structure. These descriptors quantify various aspects of the molecule's properties.[10]

-

Model Building: Multiple Linear Regression (MLR) is commonly used to build the QSAR model. This method selects the most relevant descriptors that correlate with the biological activity. The dataset is typically split into a training set (for model building) and a test set (for validation).[11][12]

-

Model Validation: The robustness and predictive power of the model are rigorously assessed.

-

Internal Validation: Performed on the training set using metrics like the coefficient of determination (R²), standard error of estimation (SEE), and leave-one-out cross-validation (Q²).

-

External Validation: The model's ability to predict the activity of the test set compounds is evaluated using metrics like the predictive R² (R²_pred).[11][12]

-

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand (e.g., a quinoline derivative) when bound to the active site of a target protein (e.g., c-Met kinase).[13][14] This technique provides crucial insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that govern inhibitory activity.

Experimental Protocol: Molecular Docking

-

Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and repairing any missing atoms or residues using software like Biovia Discovery Studio or PyMOL.[15][16]

-

Ligand Preparation: The 2D structures of the quinoline derivatives are sketched and converted to 3D. Their energy is minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.[15]

-

Active Site Definition: The binding pocket (active site) of the protein is defined. This is often done by creating a grid box centered on the position of the co-crystallized ligand from the original PDB file.[17]

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina, LibDock) is used to systematically sample different conformations and orientations of the ligand within the active site.[14][16]

-

Pose Analysis and Scoring: The algorithm calculates a binding affinity score (e.g., in kcal/mol) for each generated pose. The pose with the best score is selected for detailed analysis of its interactions with the active site amino acid residues.[14]

ADMET Prediction

Predicting the ADMET properties of drug candidates early in the discovery process is critical to avoid late-stage failures.[18] In silico ADMET models use the chemical structure of a compound to estimate its pharmacokinetic and toxicological profile.[19]

Experimental Protocol: In Silico ADMET Profiling

-

Tool Selection: Utilize web-based servers or software packages like AdmetSAR or PreADMET.[1][20]

-

Input Structure: Provide the chemical structure of the quinoline derivative, typically in SMILES or SDF format.

-

Property Calculation: The software calculates a range of ADMET-related properties based on pre-built models.

-

Analysis: The predicted values are analyzed against established thresholds for drug-likeness. Key properties include:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).[17]

-

Metabolism: Cytochrome P450 (CYP) substrate/inhibitor prediction.

-

Excretion: (Often inferred from metabolism and solubility).

-

Toxicity: AMES mutagenicity, Carcinogenicity, Hepatotoxicity.[1][17]

-

Application to Quinoline Derivatives: Targeting the c-Met Kinase

The HGF/c-Met signaling pathway is a primary target for this compound derivatives. Activation of c-Met by its ligand, HGF, triggers dimerization and autophosphorylation, initiating downstream cascades like RAS-MAPK and PI3K-AKT that drive cell proliferation and survival.[6][21] Inhibitors typically bind to the ATP-binding site of the c-Met kinase domain, preventing its activation.

Data Summary and Analysis

The following tables summarize representative quantitative data for quinoline derivatives, illustrating the outputs of in silico and related in vitro studies.

Table 1: c-Met Kinase Inhibitory Activity of 4-Phenoxy-Quinoline Derivatives Data extracted from studies on structurally related 4-(2-fluorophenoxy) quinoline derivatives.

| Compound ID | R1 Group | R2 Group | R3 Group | IC50 (nM)[4] |

| 11g | tBut | 4-fluorophenyl | H | 9.12 |

| 11a | tBut | 4-fluorophenyl | Butyl | 10.46 |

| 11b | tBut | 4-fluorophenyl | tBut | 18.46 |

| 11c | tBut | 4-fluorophenyl | Cyclohexyl | 20.54 |

| 11e | tBut | 4-fluorophenyl | 3,4-dimethoxyphenyl | 24.45 |

| 11d | tBut | 4-fluorophenyl | Phenyl | 30.92 |

Note: The specific core structure in the cited study is 6,7-dimethoxy-4-(2-fluorophenoxy)quinoline with variations at other positions.

Table 2: Predicted ADMET Properties for Representative Quinoline Derivatives Properties are predicted using computational models and provide an estimate of drug-like characteristics.

| Property | Prediction Model | Predicted Value/Class | Interpretation |

| Human Intestinal Absorption | HIA Model | High | Good potential for oral absorption.[17] |

| BBB Permeability | BBB Model | Non-permeable | Low likelihood of crossing the blood-brain barrier, reducing CNS side effects.[17] |

| CYP2D6 Inhibition | CYP Inhibition Model | Non-inhibitor | Lower risk of drug-drug interactions involving the CYP2D6 enzyme.[17] |

| AMES Toxicity | Mutagenicity Model | Non-toxic | Predicted to be non-mutagenic.[1] |

| Hepatotoxicity | Liver Toxicity Model | Low risk | Predicted to have a low probability of causing liver damage.[17] |

| Plasma Protein Binding | PPB Model | >90% | Expected to be highly bound to plasma proteins, affecting distribution.[20] |

Conclusion and Future Directions

In silico modeling is an indispensable tool in the rational design of this compound derivatives as kinase inhibitors. QSAR models effectively guide lead optimization by predicting the activity of novel analogs, while molecular docking provides a detailed understanding of the ligand-target interactions necessary for high-affinity binding. Furthermore, early ADMET profiling helps mitigate the risk of late-stage failures by identifying compounds with favorable pharmacokinetic and safety profiles.

Future work should focus on integrating these models with more advanced computational techniques, such as molecular dynamics (MD) simulations, to study the dynamic behavior of the ligand-receptor complex and refine binding affinity calculations. The continued development and application of this integrated in silico approach will undoubtedly accelerate the discovery of next-generation quinoline-based anticancer therapies.[13]

References

- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. turkradyolojiseminerleri.org [turkradyolojiseminerleri.org]

- 5. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 9. nanobioletters.com [nanobioletters.com]

- 10. researchgate.net [researchgate.net]

- 11. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]

- 17. sciforschenonline.org [sciforschenonline.org]

- 18. mdpi.com [mdpi.com]

- 19. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

The Emergence of the 6,7-Dimethoxy-4-phenoxy-quinoline Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this broad class of compounds, the 6,7-dimethoxy-4-phenoxy-quinoline core has emerged as a particularly fruitful starting point for the development of potent and selective inhibitors of various protein kinases and other critical cellular targets, primarily in the realm of oncology. This technical guide provides a comprehensive overview of the discovery and historical development of this scaffold, detailing its synthesis, biological activities, and the key experimental methodologies used in its evaluation.

Historical Context and Rationale for Development

The exploration of the this compound scaffold did not occur in a vacuum. It represents a convergence of structure-activity relationship (SAR) studies on various quinoline-based inhibitors. The 4-phenoxy-quinoline moiety itself was identified as a promising pharmacophore for targeting protein kinases.[2] The addition of the 6,7-dimethoxy substitution pattern on the quinoline ring was a strategic modification aimed at improving potency, selectivity, and pharmacokinetic properties. These methoxy groups can influence the electronic properties of the quinoline system and provide additional points of interaction within the binding sites of target proteins.

While a singular "discovery" paper for the unsubstituted this compound is not prominent in the literature, its history is written in the numerous studies that have successfully derivatized this core to achieve specific therapeutic aims. The development of this scaffold is a testament to the power of iterative medicinal chemistry, where a core structure is systematically modified to optimize its biological activity against a chosen target.

Synthesis of the Core Scaffold

The synthesis of this compound derivatives generally proceeds through a common key intermediate: 4-chloro-6,7-dimethoxyquinoline. This intermediate is typically synthesized from 3,4-dimethoxyaniline. The aniline is first nitrated and then reduced to form an aniline compound, which is then cyclized with a suitable reagent like ethyl chloroformate to yield a 4-hydroxyquinoline derivative. Subsequent chlorination, often using phosphorus oxychloride, affords the desired 4-chloro-6,7-dimethoxyquinoline.[3][4]

The final step in the synthesis of the core scaffold involves a nucleophilic aromatic substitution reaction where the 4-chloro-6,7-dimethoxyquinoline is treated with a substituted phenol in the presence of a base to yield the target this compound derivative.[5]

Therapeutic Applications and Key Discoveries

The this compound scaffold has been successfully employed to develop inhibitors for a range of important cancer targets.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and metastasis of many cancers.[6] Several series of this compound derivatives have been synthesized and identified as potent inhibitors of c-Met.[6][7]

Aurora Kinase B Inhibitors

Aurora kinase B (AURKB) is a key regulator of mitosis, and its mislocalization can lead to cytokinesis failure and polyploidy, making it an attractive target for cancer therapy. A novel class of 4-phenoxy-quinoline-based compounds has been developed that act not by inhibiting the catalytic activity of AURKB, but by preventing its proper localization during mitosis.[5]

Topoisomerase I Inhibitors

Topoisomerase I is an essential enzyme involved in DNA replication and transcription. Inhibitors of this enzyme can trap the topoisomerase-DNA complex, leading to DNA damage and cell death. The 6,7-dimethoxy-quinoline scaffold has been utilized to design novel topoisomerase I inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative this compound derivatives from the literature.

Table 1: In Vitro c-Met Kinase Inhibitory Activity and Antiproliferative Activity of Selected 6,7-Dimethoxy-4-anilinoquinoline Derivatives [6]

| Compound | c-Met IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | MKN-45 IC50 (µM) |

| 12n | 0.030 ± 0.008 | - | - | - |

| Cabozantinib (Control) | - | - | - | - |

Note: Antiproliferative data for 12n was described as "excellent" at low micromolar concentrations, but specific IC50 values against these cell lines were not provided in the abstract.

Table 2: In Vitro Antiproliferative Activity of 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines as Topoisomerase I Inhibitors [2]

| Compound | Leukemia (SR) GI50 (µM) | Non-Small Cell Lung Cancer (NCI-H226) GI50 (µM) | Colon Cancer (COLO205) GI50 (µM) | CNS Cancer (SF-295) GI50 (µM) | Melanoma (LOX IMVI) GI50 (µM) | Ovarian Cancer (NCI/ADR-RES) GI50 (µM) | Renal Cancer (CAKI-1) GI50 (µM) | Breast Cancer (T-47D) GI50 (µM) |

| 14m | 0.133 | 0.343 | 0.401 | 0.328 | 0.116 | 0.458 | 0.188 | 0.472 |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound derivatives are provided below.

In Vitro c-Met Kinase Assay (Caliper Motility Shift Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the c-Met kinase.

Principle: The assay measures the enzymatic activity of c-Met kinase by quantifying the phosphorylation of a substrate peptide. The separation of the phosphorylated and non-phosphorylated substrate is achieved through microfluidic capillary electrophoresis.

Protocol:

-

Prepare a reaction mixture containing c-Met enzyme, a fluorescently labeled substrate peptide, and ATP in a kinase buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Stop the reaction by adding a stop solution.

-

Analyze the reaction mixture using a Caliper LabChip instrument. The instrument applies a voltage to separate the substrate and product based on their charge and size.

-

The fluorescence of the substrate and product peaks is measured, and the percentage of conversion is calculated.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Proliferation and Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8]

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2]

Principle: A fluorescent dye, such as propidium iodide (PI), is used to stain the DNA of the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Culture cells to the desired confluency and treat them with the test compound for a specific duration.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

-

Incubate the cells in the dark for at least 30 minutes.

-

Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

-

The data is displayed as a histogram, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin is monitored by an increase in turbidity (light scattering) or fluorescence.

Protocol:

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add the test compound at various concentrations to the tubulin solution.

-

Initiate polymerization by raising the temperature to 37°C and adding GTP.

-

Monitor the change in absorbance at 340 nm or the change in fluorescence over time using a spectrophotometer or fluorometer.

-

Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.

-

The effect of the compound on the rate and extent of tubulin polymerization is determined.[9]

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.[10]

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.

Protocol:

-

Culture human cancer cells in vitro.

-

Harvest the cells and resuspend them in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.

-

Inject the cell suspension subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle.

-

Measure the tumor volume regularly using calipers.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the this compound scaffold.

Caption: HGF/c-Met Signaling Pathway and Inhibition.

Caption: Aurora Kinase B Localization During Mitosis.

Caption: Topoisomerase I Mechanism of Action and Inhibition.

Caption: General Drug Discovery Workflow.

Conclusion

The this compound scaffold has proven to be a remarkably versatile and productive core in the field of medicinal chemistry, particularly for the development of novel anticancer agents. Its synthetic accessibility and the amenability of its structure to modification have allowed for the generation of potent and selective inhibitors of a diverse range of therapeutic targets. The continued exploration of this scaffold, guided by a deep understanding of its structure-activity relationships and the underlying biology of its targets, holds significant promise for the future development of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. nanocellect.com [nanocellect.com]

- 3. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]

- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. In vitro tubulin polymerization assay [bio-protocol.org]

- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 11. 4.5. In Vivo Breast Cancer Xenograft Growth and Metastasis [bio-protocol.org]

Unveiling the Therapeutic Potential of 6,7-Dimethoxy-4-phenoxy-quinoline: A Technical Guide to Core Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets of 6,7-Dimethoxy-4-phenoxy-quinoline and its closely related analogs. Emerging research has highlighted the promise of this quinoline scaffold in cancer therapy, with evidence pointing towards its interaction with several critical cellular pathways involved in cell proliferation, survival, and division. This document summarizes key findings, presents quantitative data for comparative analysis, outlines relevant experimental methodologies, and visualizes the complex biological processes involved.

Core Therapeutic Targets and Mechanisms of Action

The anticancer activity of this compound derivatives stems from their ability to modulate multiple key targets within cancer cells. The primary mechanisms identified include the inhibition of essential enzymes involved in DNA replication and cell division, as well as the disruption of critical signaling cascades that promote tumor growth and survival.

Topoisomerase I (TOP1) Inhibition

Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as potent inhibitors of Topoisomerase I (TOP1), a crucial enzyme responsible for relaxing DNA supercoils during replication and transcription.[1] By stabilizing the TOP1-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.[1] This mechanism is akin to that of established anticancer drugs like camptothecin.[1] The 6,7-dimethoxy substitution is thought to play a role in hydrogen bonding within the binding pocket of the enzyme-DNA complex.[1]

c-Met Kinase Inhibition

The HGF/c-Met signaling pathway is a critical driver of tumorigenesis and metastasis in many cancers.[2][3] A series of 6,7-dimethoxy-4-anilinoquinolines, structurally similar to the phenoxy counterpart, have demonstrated potent inhibitory activity against the c-Met tyrosine kinase.[2][3] By binding to the ATP-binding site of the kinase, these compounds block the downstream signaling cascade, which includes the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inhibiting cell proliferation, survival, and invasion.[3]

Aurora Kinase B (AURKB) Relocation Disruption

A novel mechanism of action for 4-phenoxy-quinoline derivatives involves the disruption of Aurora Kinase B (AURKB) localization during mitosis.[4][5] Instead of inhibiting the kinase's catalytic activity, these compounds prevent its proper relocation to the chromosome passenger complex (CPC).[4] This mislocalization leads to defects in cytokinesis, resulting in polyploidy and subsequent cell death.[4] This unique mode of action presents a potential advantage over traditional kinase inhibitors by avoiding resistance mechanisms associated with the catalytic domain.[4]

Tubulin Polymerization Inhibition

Derivatives of trimethoxy-quinolines have been shown to act as tubulin polymerization inhibitors.[6] These compounds bind to tubulin, disrupting the dynamic process of microtubule formation and breakdown, which is essential for cell division.[6] This leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[6] While the specific compound is 5,6,7-trimethoxy-quinoline, the shared quinoline core suggests a potential avenue of investigation for this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various 6,7-dimethoxy-quinoline derivatives against different cancer cell lines and molecular targets. This data provides a basis for comparing the potency and selectivity of these compounds.

Table 1: Anticancer Activity of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines (TOP1 Inhibitors) [1]

| Compound | Cancer Cell Line | GI₅₀ (μM) |

| 14m | Leukemia (SR) | 0.133 |

| Non-Small Cell Lung Cancer (NCI-H226) | 0.343 | |

| Colon Cancer (COLO205) | 0.401 | |

| CNS Cancer (SF-295) | 0.328 | |

| Melanoma (LOX IMVI) | 0.116 | |

| Ovarian Cancer (NCI/ADR-RES) | 0.247 | |

| Renal Cancer (CAKI-1) | 0.458 | |

| Breast Cancer (T-47D) | 0.472 |

Table 2: c-Met Kinase Inhibitory Activity of 6,7-dimethoxy-4-anilinoquinolines [2]

| Compound | c-Met IC₅₀ (μM) |

| 12n | 0.030 ± 0.008 |

Table 3: Cytotoxic Activity of 5,6,7-trimethoxy quinoline Derivatives (Tubulin Inhibitors) [6]

| Compound | Cancer Cell Line | IC₅₀ (μM) |

| 7e | A2780 | 5.02 |

| A2780/RCIS (Resistant) | Not specified | |

| MCF-7 | Not specified | |

| MCF-7/MX (Resistant) | Not specified | |

| 7f | A2780 | Not specified |

| A2780/RCIS (Resistant) | Not specified | |

| MCF-7 | Not specified | |

| MCF-7/MX (Resistant) | Not specified |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways and mechanisms of action discussed.

Caption: Inhibition of Topoisomerase I by stabilizing the DNA cleavage complex.

Caption: Inhibition of the HGF/c-Met signaling pathway.

Caption: Disruption of Aurora Kinase B relocation during mitosis.

Experimental Protocols

This section outlines the general methodologies employed in the referenced studies to evaluate the therapeutic potential of this compound and its analogs.

In Vitro Anticancer Activity Screening (NCI-60)

-

Objective: To assess the broad-spectrum anticancer activity of a compound against a panel of 60 human cancer cell lines.

-

Methodology:

-

A single concentration of the test compound (e.g., 10 µM) is added to the 60 cell lines.

-

Cells are incubated for a specified period (e.g., 48 hours).

-

Cell viability is determined using a sulforhodamine B (SRB) assay, which measures protein content.

-

The percentage of growth inhibition is calculated. For promising compounds, a five-dose response curve is generated to determine the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell killing).

-

Topoisomerase I (TOP1)-Mediated DNA Cleavage Assay

-

Objective: To determine if a compound can stabilize the TOP1-DNA cleavage complex.

-

Methodology:

-

Supercoiled plasmid DNA is incubated with purified human TOP1 enzyme in the presence and absence of the test compound.

-

The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.

-

Stabilization of the cleavage complex results in an increase in the amount of nicked or linear DNA, which can be visualized and quantified. Camptothecin is typically used as a positive control.

-

c-Met Kinase Inhibition Assay

-

Objective: To measure the inhibitory activity of a compound against the c-Met kinase.

-

Methodology:

-

A recombinant c-Met kinase enzyme is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the test compound.

-

The kinase reaction is allowed to proceed for a set time.

-

The amount of phosphorylated substrate is quantified, often using an ELISA-based method or a radiometric assay.

-

The IC₅₀ value is calculated from the dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of a compound on the cell cycle distribution of cancer cells.

-

Methodology:

-

Cancer cells are treated with the test compound for a specific duration.

-

Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

The DNA content of individual cells is measured using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.

-

Tubulin Polymerization Assay

-

Objective: To assess the effect of a compound on the polymerization of tubulin into microtubules.

-

Methodology:

-

Purified tubulin is incubated in a polymerization buffer in the presence of GTP and varying concentrations of the test compound.

-

The polymerization of tubulin is monitored over time by measuring the increase in light scattering or fluorescence of a reporter dye.

-

The extent and rate of polymerization are compared to controls to determine the inhibitory effect of the compound. Known tubulin inhibitors like colchicine or paclitaxel are used as controls.

-

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents with diverse mechanisms of action. The identified targets—Topoisomerase I, c-Met kinase, Aurora Kinase B, and tubulin—are all clinically validated targets in oncology. The ability of this chemical class to interact with multiple targets suggests the potential for broad-spectrum activity and the possibility of overcoming certain forms of drug resistance. Further optimization of this scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, is warranted to unlock its full therapeutic potential. This guide serves as a foundational resource for researchers and drug developers to inform future discovery and development efforts in this promising area of cancer therapeutics.

References

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]